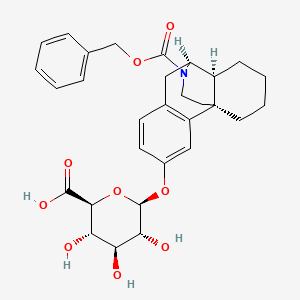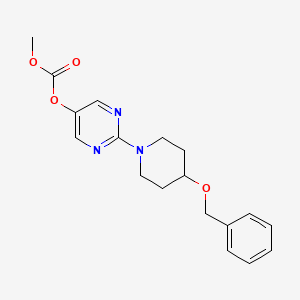![molecular formula C11H24ClN3 B13848677 1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride is a chemical compound that serves as a building block in various chemical syntheses. It is a salt analogue of 1’-Methyl-[1,4’-bipiperidin]-4-amine and is used in the preparation of novel compounds for modulating catalytic activities and as reactants in the synthesis of other chemical entities.
Preparation Methods
The synthesis of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride typically involves the reaction of 1’-Methyl-[1,4’-bipiperidin]-4-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to optimize the reaction conditions .
Chemical Reactions Analysis
1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of novel pyridopyrimidinone compounds for modulating catalytic activities.
Biology: The compound is involved in the preparation of acrylamide derivatives with potential antimalarial properties.
Medicine: It is used in the development of compounds that can modulate the activity of histone lysine demethylases, which are important in epigenetic regulation.
Industry: The compound is utilized in the production of specialty chemicals and fine chemicals
Mechanism of Action
The mechanism of action of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can modulate the catalytic activity of histone lysine demethylases by binding to their active sites, thereby affecting the epigenetic regulation of gene expression .
Comparison with Similar Compounds
1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride can be compared with similar compounds such as:
1’-Methyl-[1,4’-bipiperidin]-4-yl methanamine hydrochloride: This compound is also used in the preparation of novel chemical entities and has similar applications in modulating catalytic activities.
4-Methyl-1,4-bipiperidin-4-one hydrochloride: This compound is used in scientific research and has applications in the synthesis of various chemical products. The uniqueness of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride lies in its specific structure and its ability to modulate the activity of histone lysine demethylases, making it valuable in epigenetic research.
Properties
Molecular Formula |
C11H24ClN3 |
|---|---|
Molecular Weight |
233.78 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H23N3.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14;/h10-11H,2-9,12H2,1H3;1H |
InChI Key |
SIKKDDFIVDSARN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)







![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
